molecular formula C11H13ClN2O3 B1608533 Methyl 2-[3-(2-chloroethyl)ureido]benzoate CAS No. 77093-92-6

Methyl 2-[3-(2-chloroethyl)ureido]benzoate

Cat. No.: B1608533
CAS No.: 77093-92-6
M. Wt: 256.68 g/mol
InChI Key: NUKAPQXOPXRWBX-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Urea (B33335) Derivatives in Therapeutic Discovery

Aromatic urea derivatives represent a significant and versatile class of compounds in the realm of therapeutic discovery. The urea moiety, characterized by a central carbonyl group bonded to two nitrogen atoms, possesses the ability to form multiple hydrogen bonds. This feature allows these derivatives to interact with a wide array of biological targets, including enzymes and receptors, making them a privileged scaffold in drug design. The presence of aromatic rings attached to the urea core further enhances their potential by allowing for a variety of substitutions that can modulate their pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of numerous urea-based drugs with diverse clinical applications.

Background on N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) as Bioactive Scaffolds

A particularly noteworthy subclass of aromatic ureas is the N-Phenyl-N'-(2-chloroethyl)ureas (CEUs). These compounds are distinguished by the presence of a reactive 2-chloroethyl group, which imparts alkylating capabilities. This characteristic is of significant interest in the development of anticancer agents. The mechanism of action for many CEUs involves the alkylation of biological macromolecules, a process that can disrupt cellular processes in rapidly dividing cancer cells.

Research has shown that CEUs can act as antineoplastic agents. A significant portion of this research has focused on their interaction with tubulin, a critical protein involved in cell division. By binding to tubulin, these compounds can interfere with the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death.

Significance of the Benzoate (B1203000) Moiety in Arylurea Structures

Methyl anthranilate, or methyl 2-aminobenzoate, is the precursor to the specific compound of interest. Anthranilate derivatives themselves have been explored for various applications, including in the development of pharmaceuticals. google.comnih.govjmb.or.kr The presence of the ester group at the ortho position relative to the urea linkage in Methyl 2-[3-(2-chloroethyl)ureido]benzoate creates a specific steric and electronic environment that can influence its biological activity.

Overview of Research Trajectories for this compound and Related Congeners

While dedicated, in-depth research specifically on this compound is not extensively documented in publicly available literature, the research on its structural relatives provides a roadmap for its potential therapeutic applications. The primary focus of research on related N-Phenyl-N'-(2-chloroethyl)ureas has been in the area of oncology.

Studies on analogous compounds, such as those with the ureido-benzoate structure at different positions, have been synthesized and evaluated for their potential as anticancer agents. For instance, research into a para-substituted analog, Methyl 4-(3-(2-chloroethyl)ureido)benzoate, suggests that these types of molecules are investigated for their cytotoxic effects against cancer cell lines. The proposed mechanism often involves the alkylating action of the chloroethyl group, leading to cellular damage.

The synthesis of such compounds is typically achieved through the reaction of the corresponding aminobenzoate, in this case, methyl anthranilate, with 2-chloroethyl isocyanate. This reaction forms the characteristic ureido linkage.

Future research on this compound would likely involve its synthesis and thorough characterization, followed by comprehensive biological evaluation. This would include in vitro screening against a panel of cancer cell lines to determine its cytotoxic and antiproliferative activity. Further mechanistic studies would be necessary to elucidate its precise mode of action, including its potential to interact with tubulin or other cellular targets. The specific influence of the ortho-positioned methyl benzoate group on the compound's activity and selectivity would be a key area of investigation.

Below are tables detailing the chemical information for this compound and a list of compounds mentioned in this article.

Table 1: Chemical Data for this compound

Property Value
CAS Number 77093-92-6
Molecular Formula C11H13ClN2O3
Molecular Weight 256.69 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature

Table 2: List of Mentioned Compounds

Compound Name
This compound
Methyl anthranilate (Methyl 2-aminobenzoate)
N-Phenyl-N'-(2-chloroethyl)ureas (CEUs)
Methyl 4-(3-(2-chloroethyl)ureido)benzoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chloroethylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-10(15)8-4-2-3-5-9(8)14-11(16)13-7-6-12/h2-5H,6-7H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKAPQXOPXRWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391699
Record name Methyl 2-[3-(2-chloroethyl)ureido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77093-92-6
Record name Methyl 2-[3-(2-chloroethyl)ureido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Modifications of Methyl 2 3 2 Chloroethyl Ureido Benzoate

Methodologies for the Preparation of Core Ureido Benzoate (B1203000) Scaffolds

The fundamental structure of methyl 2-[3-(2-chloroethyl)ureido]benzoate is assembled through established organic reactions. The primary approach involves the formation of the urea (B33335) linkage, followed by modifications to the benzoate portion of the molecule.

Condensation Reactions Utilizing 2-Chloroethyl Isocyanate

The most direct route to the ureido benzoate core involves the condensation of an appropriate amino-substituted benzoate with 2-chloroethyl isocyanate. nih.gov Specifically, the synthesis of this compound is achieved by reacting methyl anthranilate with 2-chloroethyl isocyanate. google.com This reaction is a nucleophilic addition of the amino group of the methyl anthranilate to the electrophilic carbon of the isocyanate group. researchgate.net

The general reaction is as follows:

An amine (in this case, methyl anthranilate) acts as a nucleophile, attacking the carbonyl carbon of the isocyanate.

This is followed by a proton transfer to form the stable urea derivative.

This method is widely applicable for the synthesis of various urea derivatives by selecting different starting amines and isocyanates. google.com The reaction conditions are typically mild, often carried out in an inert solvent at room temperature or with gentle heating.

Esterification Protocols for Benzoate Derivatization

Esterification provides a pathway to introduce the methyl benzoate moiety or to create various ester derivatives. organic-chemistry.org If the synthesis starts with 2-[3-(2-chloroethyl)ureido]benzoic acid, a standard esterification protocol can be employed to obtain the methyl ester. The Fischer esterification is a classic method where the carboxylic acid is reacted with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. libretexts.orgmasterorganicchemistry.com

Key aspects of this process include:

The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

The use of dehydrating agents or removal of water can also shift the equilibrium to favor ester formation. google.com

Alternative esterification methods can also be utilized, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents. researchgate.net These methods can be particularly useful for synthesizing a variety of ester analogs with different alkyl or aryl groups. dergipark.org.tr

Strategies for Aromatic Ring Substitutions on the Benzoate Moiety

Introducing substituents onto the aromatic ring of the benzoate moiety can be achieved either by starting with a pre-substituted methyl anthranilate derivative or by performing electrophilic aromatic substitution on the methyl benzoate ring. However, the ureido group is an ortho-, para-director and an activating group, which would direct incoming electrophiles to positions ortho and para to it.

Starting with substituted methyl anthranilates allows for precise control over the position and nature of the substituent. For instance, various halogenated or alkylated methyl anthranilates can be used in the initial condensation reaction with 2-chloroethyl isocyanate. researchgate.net

Synthesis of N-Phenyl-N'-(2-chloroethyl)urea Analogues

The N-phenyl-N'-(2-chloroethyl)urea (CEU) scaffold is a critical pharmacophore in numerous bioactive compounds. ulaval.ca The synthesis of analogues of this compound often involves modifications to this core structure, including the introduction of various substituents on the phenyl ring and alterations to the urea linkage itself.

Introduction of Varied Substituents on the Phenyl Ring

A common strategy to explore structure-activity relationships is to synthesize a series of analogues with different substituents on the phenyl ring. nih.gov This is typically achieved by reacting various substituted anilines with 2-chloroethyl isocyanate. researchgate.netnih.gov The nature and position of the substituent on the aniline (B41778) can significantly influence the properties of the resulting urea derivative.

A range of substituted anilines can be employed, including those with:

Electron-donating groups (e.g., alkyl, alkoxy)

Electron-withdrawing groups (e.g., halogens, nitro groups)

Bulky groups to probe steric effects

The synthesis generally follows the same nucleophilic addition mechanism described for the preparation of the core ureido benzoate scaffold.

Starting AnilineSubstituentResulting Urea Derivative
AnilineHN-phenyl-N'-(2-chloroethyl)urea
4-Chloroaniline4-ClN-(4-chlorophenyl)-N'-(2-chloroethyl)urea
4-Methylaniline4-CH3N-(4-methylphenyl)-N'-(2-chloroethyl)urea
3-Methoxyaniline3-OCH3N-(3-methoxyphenyl)-N'-(2-chloroethyl)urea

Modification of the Urea Linkage

Alterations to the urea linkage can provide insights into the importance of this functional group for biological activity. A common modification is the replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793). researchgate.net This is typically achieved by using an isothiocyanate instead of an isocyanate in the condensation reaction with the amine. google.com

For example, reacting a substituted aniline with 2-chloroethyl isothiocyanate would yield the corresponding N-phenyl-N'-(2-chloroethyl)thiourea. The hydrogen-bonding capabilities and electronic properties of the thiourea linkage differ from those of the urea linkage, which can lead to different biological profiles. nih.gov

Other modifications can include the incorporation of the urea nitrogen atoms into a cyclic structure or the replacement of the urea moiety with other bioisosteric groups. nih.gov These strategies aim to explore different conformational constraints and electronic environments around the core structure.

LinkageReactantProduct
UreaIsocyanateN,N'-disubstituted urea
ThioureaIsothiocyanateN,N'-disubstituted thiourea

Preparation of Structurally Related Derivatives and Prodrugs

The development of derivatives and prodrugs from the basic structure of this compound aims to modulate its physicochemical properties, and biological targeting. Key strategies involve the introduction of moieties that can alter its mechanism of action or metabolic profile.

Nitric Oxide Releasing Derivatives of [(2-Chloroethyl)ureido] Benzoic Acid Esters

A significant strategy in modifying [(2-chloroethyl)ureido] benzoic acid esters involves the incorporation of nitric oxide (NO) releasing moieties. tubitak.gov.tr This approach aims to combine the properties of the chloroethylurea scaffold with the biological effects of nitric oxide. The synthesis of these hybrid compounds involves esterification of the corresponding [(2-chloroethyl)ureido] benzoic acid precursors. tubitak.gov.trresearchgate.net

The general synthesis begins with the preparation of the [(2-chloroethyl)ureido] benzoic acid core. This is achieved by reacting an aminobenzoic acid derivative with 2-chloroethyl isocyanate in a solution of potassium bicarbonate. tubitak.gov.tr The resulting acid is then coupled with a suitable nitrooxyalcohol. tubitak.gov.tr The nitrooxyalcohols, such as 2-nitroxy-ethan-1-ol and 3-nitroxy-propan-1-ol, are prepared by treating the corresponding bromo-alcohols with silver nitrate (B79036) in acetonitrile. tubitak.gov.tr

The final esterification step to link the acid and the nitrooxyalcohol is typically carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a dry, dark environment at room temperature. tubitak.gov.tr This method has been used to synthesize a series of NO-releasing derivatives. tubitak.gov.trresearchgate.net For instance, compound 10 (1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate) and its analogs were prepared using these procedures. tubitak.gov.trresearchgate.net

Table 1: Examples of Nitric Oxide Releasing Derivatives

Compound IDStructure NamePrecursorsSynthesis MethodReference
10 1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate3-[(2-Chloroethyl)ureido]benzoic acid, 2-Nitroxy-ethan-1-olDCC/DMAP mediated esterification tubitak.gov.tr
11 2-Nitrooxyethyl 4-[(2-chloroethyl)ureido]benzoate4-[(2-Chloroethyl)ureido]benzoic acid, 2-Nitroxy-ethan-1-olDCC/DMAP mediated esterification tubitak.gov.tr
13 2-Nitrooxyethyl 3-[(2-chloroethyl)ureido]-4-methylbenzoate3-[(2-Chloroethyl)ureido]-4-methylbenzoic acid, 2-Nitroxy-ethan-1-olDCC/DMAP mediated esterification tubitak.gov.tr

Analogues with Altered Alkyl Chain Lengths and Hydroxylated Groups

Modifications to the alkyl chain and the introduction of hydroxyl groups represent another avenue for creating structural analogues. These changes can influence the molecule's polarity, flexibility, and interaction with biological targets.

For example, the synthesis of NO-releasing derivatives has utilized linkers with varying alkyl chain lengths, such as 3-bromopropanol, to introduce a three-carbon chain instead of the more common two-carbon chain derived from 2-bromoethanol. tubitak.gov.tr This variation in the spacer length between the core molecule and the NO-releasing group can affect the rate and extent of nitric oxide release.

Hydroxylated derivatives have also been synthesized, often as part of more complex heterocyclic systems that retain the 2-chloroethyl moiety. A notable example is 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. nih.govgoogle.com The preparation of this compound involves a multi-step process where the hydroxyl group is a key feature of the final structure. google.com The synthesis of such compounds often requires specific chlorinating agents, like arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride), which can selectively chlorinate a primary alcohol in the presence of other hydroxyl groups, thereby ensuring the desired regioselectivity. google.com

Table 2: Examples of Analogues with Modified Chains or Hydroxylation

Compound NameKey ModificationSynthetic ApproachReference
1-(3-Nitrooxypropyl)-3-[(2-chloroethyl)ureido]benzoateAltered alkyl chain length (propyl vs. ethyl)Esterification using 3-nitroxy-propan-1-ol tubitak.gov.tr
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneIntroduction of a hydroxyl group within a fused ring systemMulti-step synthesis involving cyclization and selective chlorination nih.govgoogle.com

Integration of Heterocyclic Systems (e.g., 1,2,4-triazole (B32235), pyrimidine)

The incorporation of heterocyclic rings, such as 1,2,4-triazole and pyrimidine (B1678525), into the molecular structure is a common strategy in medicinal chemistry to access novel chemical space and biological activities.

Pyrimidine Derivatives: A series of novel derivatives has been synthesized by integrating a pyrimidine ring, specifically the 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one system. nih.gov The synthesis of these compounds involves constructing the fused pyrimidine ring and subsequently modifying it. These derivatives have been characterized by various spectroscopic methods. nih.gov The synthesis of chlorinated pyrimidines can be achieved through various methods, including the use of phosgene (B1210022) or other chlorinating agents on dihydroxypyrimidine precursors. google.com General methods for preparing 2-substituted pyrimidine-5-carboxylic esters involve the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, offering a high-yielding route to pyrimidine cores. organic-chemistry.org

1,2,4-Triazole Derivatives: The synthesis of 1,2,4-triazole derivatives often involves multi-step procedures. A common method for creating the triazole ring is the reaction of acid hydrazides with reagents like carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate. Another approach involves reacting trichloroacetonitrile (B146778) with formyl hydrazine, followed by cyclization and alcoholysis to produce methyl 1,2,4-triazole-3-carboxylate. google.com Non-diazotization methods have also been developed, using thiosemicarbazide (B42300) and oxalic acid as starting materials to build the triazole ring, which can then be esterified. google.com These synthetic routes provide versatile platforms for creating a library of triazole-containing compounds.

Table 3: Examples of Integrated Heterocyclic Systems

Heterocyclic SystemExample Compound/IntermediateGeneral Synthetic StrategyReference
Pyrimidine 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivativesConstruction of the fused pyrido[1,2-a]pyrimidin-4-one ring system followed by derivatization. nih.gov
1,2,4-Triazole Methyl 1,2,4-triazole-3-carboxylateSynthesis from trichloroacetonitrile and formyl hydrazine, or from thiosemicarbazide and oxalic acid. google.comgoogle.com

Benzamide (B126) and Sulfonamide Derivatives

The conversion of the benzoate ester functionality into benzamide or the introduction of a sulfonamide group are additional modification strategies.

Benzamide Derivatives: The synthesis of benzamide derivatives can be achieved by reacting the corresponding methyl benzoate precursor with an appropriate amine in a solvent like ethylene (B1197577) glycol at elevated temperatures. google.com For instance, N-(diethylaminopropyl)-2-methoxy-4-amino-5-chlorobenzamide was prepared by heating the corresponding methyl ester with diethylaminopropylamine. google.com Coupling reactions using reagents like 1-ethyl-3-[3-(dimethylamino)-propyl]-carbodiimide hydrochloride (EDC) or mixed anhydride (B1165640) methods with pivaloyl chloride are also common for forming the amide bond. google.com

Sulfonamide Derivatives: Sulfonamide derivatives are typically synthesized by reacting an amine with a sulfonyl chloride. nih.govmdpi.com For example, novel sulfonamide derivatives of trimetazidine (B612337) were prepared by reacting the piperazine (B1678402) core of trimetazidine with various sulfonyl chlorides (e.g., methanesulfonyl chloride, phenylsulfonyl chloride) in dichloromethane. mdpi.com The synthesis of the required sulfonyl chloride intermediates, such as 2-chlorosulfonyl-3-methyl benzoate, can be accomplished through a diazotization-sulfonation of the corresponding amine or via oxidation of a thioether intermediate. google.com These methods provide a framework for incorporating sulfonamide moieties into structures related to this compound.

Table 4: Synthetic Approaches for Benzamide and Sulfonamide Derivatives

Derivative TypeSynthetic MethodKey ReagentsReference
Benzamide Amidation of methyl esterAmine (e.g., diethylaminopropylamine), Ethylene glycol google.com
Benzamide Coupling ReactionCarboxylic acid, Amine, EDC or Pivaloyl chloride google.com
Sulfonamide Sulfonylation of an amineAmine, Sulfonyl chloride (e.g., methanesulfonyl chloride) mdpi.com
Sulfonamide Intermediate Diazotization-sulfonation2-amino-3-methyl benzoate google.com

Mechanistic Investigations of Methyl 2 3 2 Chloroethyl Ureido Benzoate and Analogues

Molecular Targets and Binding Interactions

Research into the biological activity of Methyl 2-[3-(2-chloroethyl)ureido]benzoate and its analogues, the N-aryl-N'-(2-chloroethyl)ureas (CEUs), has identified tubulin as a primary molecular target. These compounds exert their effects through specific binding and subsequent chemical modification of this crucial cytoskeletal protein.

Interaction with Tubulin and Microtubule Dynamics

The interaction of CEUs with tubulin disrupts the normal dynamics of microtubules, which are essential for cell division, structure, and intracellular transport. This disruption is a key element of their biological activity.

Studies on CEU analogues have demonstrated that these molecules covalently bind to β-tubulin. This irreversible binding occurs near the colchicine-binding site, a well-known target for microtubule-destabilizing agents. Competition assays have shown that the presence of colchicine (B1669291) can prevent the binding of CEU analogues to β-tubulin, confirming that their binding sites are in close proximity. The covalent nature of this interaction is due to the alkylating properties of the CEU molecule. Specifically, research on the analogue 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU) has identified cysteine-239 on β-tubulin as the specific amino acid residue that is alkylated. This was confirmed in experiments using a β-tubulin isoform where cysteine-239 was replaced by a serine, which resulted in the inability of the compound to alkylate the protein.

The covalent modification of β-tubulin by CEUs leads to a disruption of microtubule structure. This alkylation event, which occurs prior to the observable breakdown of the microtubule network, is the trigger for microtubule depolymerization. The disruption of the cytoskeleton and the subsequent arrest of the cell cycle are direct consequences of this depolymerization.

Protein Alkylation Profiles and Specificity

The chemical reactivity of this compound and its analogues is central to their mechanism of action. Their specificity as alkylating agents determines their biological targets.

The N'-(2-chloroethyl)urea functional group is the key pharmacophore responsible for the alkylating activity of this class of compounds. This "soft" alkylating moiety allows for a targeted reaction with specific nucleophilic residues on proteins, such as the cysteine residues in β-tubulin. The introduction of different substituents on the aryl ring can modulate the reactivity and cytotoxicity of these compounds. For instance, the development of analogues with a branched alkylating chain, such as the N'-(1-methyl-2-chloro)ethyl group, has led to enhanced antiproliferative activity due to a faster reaction with β-tubulin.

The table below illustrates the impact of structural modifications on the cytotoxic activity of some CEU analogues.

CompoundModifying GroupEffect on Cytotoxicity
N-aryl-N'-(1-methyl-2-chloro)ethylureasBranched alkylating chainEnhanced antiproliferative activity
4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU)tert-butyl group on aryl ringPotent cytotoxic agent
4-iso-propyl[3-(2-chloroethyl)ureido]benzeneiso-propyl group on aryl ringInduces disruption of the cytoskeleton
4-sec-butyl[3-(2-chloroethyl)ureido]benzenesec-butyl group on aryl ringInduces disruption of the cytoskeleton

While many traditional chemotherapeutic alkylating agents target DNA, CEUs are characterized as "soft" alkylating agents, suggesting a degree of selectivity for protein targets like tubulin over nucleic acids. The cytotoxicity of CEUs and their ability to alkylate β-tubulin are dependent on both their soft alkylating properties and the hydrophobic nature of the molecule. This allows them to covalently react with a limited number of proteins, with β-tubulin being a major target. This targeted reactivity profile distinguishes them from classical DNA alkylators.

Potential Interactions with Other Biological Pathways (e.g., NO signaling)

The interaction of chloroethylureido compounds with biological pathways extends beyond direct DNA alkylation. A significant area of investigation has been their interplay with nitric oxide (NO) signaling. NO is a multifaceted signaling molecule involved in various physiological and pathological processes, including tumor biology.

In the context of cancer therapy, derivatives of [(2-chloroethyl)ureido] benzoic acid esters have been synthesized to include a nitric oxide-releasing moiety. tubitak.gov.trresearchgate.net The rationale behind this approach is to combine the cytotoxic effects of the chloroethylurea group with the anti-proliferative, cytotoxic, and apoptotic effects of NO on tumor cells. tubitak.gov.tr A study on a new series of [(2-chloroethyl)ureido] benzoic acids and their nitric oxide-releasing derivatives revealed that while the parent compounds exhibited mild cytotoxicity, some NO-releasing variants showed significant anti-proliferative activities against human lung carcinoma (A549) cells. tubitak.gov.trresearchgate.net

Specifically, compound 10 (1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate) demonstrated notable anti-proliferative effects on A549 cells with minimal cytotoxic impact on normal L929 fibroblast cells. tubitak.gov.tr This suggests that the addition of an NO-releasing group can enhance the therapeutic index of the chloroethylurea scaffold. The study highlights the potential of these hybrid molecules as candidates for further development in cancer therapy, warranting more in-depth investigations in animal models. tubitak.gov.trresearchgate.net

It is also important to consider that the tumor microenvironment can influence the efficacy of such compounds. For instance, increased NO synthesis within tumor cells, mediated by inducible nitric oxide synthase (iNOS), has been shown to neutralize the cytotoxic effects of some chloroethylnitrosoureas by counteracting their carbamoylating action. This suggests a complex interplay where exogenous NO delivery could be beneficial, while endogenous NO production might confer resistance.

Cellular Processes Affected

Cell Cycle Arrest Mechanisms (M-Phase and S-Phase)

Aryl-3-(2-chloroethyl)ureas, the class of compounds to which this compound belongs, have been demonstrated to exert their cytotoxic effects by interfering with the cell cycle. Specifically, these compounds are known to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is a direct consequence of their impact on microtubule dynamics.

Research on homologues such as 4-tert-butyl-[3-(2-chloroethyl)ureido] benzene (B151609) (4-tBCEU) has shown that these molecules cause a disruption of the cellular cytoskeleton, which is critical for the formation of the mitotic spindle during cell division. nih.gov The disruption of microtubule function activates the mitotic checkpoint, a crucial surveillance mechanism that prevents cells from progressing into anaphase until all chromosomes are correctly attached to the spindle. This leads to an accumulation of cells in the G2 and M phases of the cell cycle. nih.govnih.gov

The mechanism of microtubule disruption by these compounds is believed to involve the alkylation of β-tubulin. nih.gov This covalent modification of a key component of the microtubule structure interferes with its ability to polymerize and depolymerize correctly, thus halting the cell division process.

Induction of Programmed Cell Death (Apoptosis)

The induction of cell cycle arrest, particularly at the G2/M checkpoint, is a potent trigger for programmed cell death, or apoptosis. While direct studies on apoptosis induction by this compound are limited, the known effects of its analogue class on the cell cycle strongly imply an apoptotic outcome. nih.govnih.gov

Prolonged arrest in mitosis due to spindle disruption is a well-established inducer of the intrinsic apoptotic pathway. This pathway is initiated by mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c. nih.gov The cytotoxic activity observed for various 1-aryl-3-(2-chloroethyl)ureas against cancer cell lines is consistent with the induction of apoptosis following mitotic arrest. nih.govnih.gov

Furthermore, the structural similarity to other cytotoxic agents that function through microtubule disruption and subsequent apoptosis supports this mechanism. For instance, studies on other benzoate (B1203000) derivatives have demonstrated their ability to induce apoptosis in cancer cells. waocp.org

Modulation of Cytoskeletal Integrity

The primary intracellular target of 1-aryl-3-(2-chloroethyl)ureas appears to be the microtubule cytoskeleton. nih.gov These compounds act as "soft" alkylating agents, leading to the disruption of microtubule structures within the cell. This effect is visually confirmed by the disorganization of the microtubule network observed in cells treated with these agents. nih.gov

Intracellular Fate and Biotransformation (Preclinical Scope)

The intracellular fate and biotransformation of this compound have not been extensively detailed in preclinical studies. However, insights can be drawn from the metabolism of its constituent parts and related compounds.

The benzoate moiety is a common structural motif in various xenobiotics and is subject to well-known metabolic pathways. In microbial systems, for instance, benzoate and methylbenzoates can be metabolized via the meta-cleavage pathway. nih.gov In mammals, benzoic acid is typically conjugated with glycine (B1666218) to form hippuric acid, which is then excreted. The methyl ester group in this compound would likely be hydrolyzed by esterases to the corresponding carboxylic acid, which could then undergo further metabolism.

The 2-chloroethylurea (B1347274) group is the reactive part of the molecule responsible for its alkylating activity. It is anticipated that this group will react with nucleophilic sites on macromolecules, such as DNA and proteins (notably β-tubulin, as discussed earlier). This covalent binding represents a form of biotransformation, as the parent compound is consumed in the process.

Studies on structurally related compounds provide some clues. For example, research on the biotransformation of other organophosphate compounds containing chloroethyl groups has shown that they undergo significant metabolic transformation in hepatocytes, leading to the formation of various metabolites. While the specific enzymes and pathways for this compound are yet to be elucidated in a preclinical setting, it is reasonable to assume that it would be subject to a combination of hydrolysis of the ester, conjugation reactions, and covalent binding to cellular targets.

Preclinical Biological Evaluation of Methyl 2 3 2 Chloroethyl Ureido Benzoate and Analogues

In Vitro Antiproliferative Activity against Cancer Cell Lines

The evaluation of Methyl 2-[3-(2-chloroethyl)ureido]benzoate and its analogues has demonstrated notable activity in curbing the proliferation of various cancer cell lines. These studies form the foundational evidence for their potential as anticancer compounds.

The human lung carcinoma cell line, A549, has been a key model in assessing the antiproliferative effects of this compound class. Studies on benzamide (B126) derivatives with structural similarities have shown dose- and time-dependent growth inhibition of A549 cells. Furthermore, various novel polysubstituted thiazole (B1198619) derivatives have also been evaluated against A549 cells, highlighting the ongoing search for more effective anticancer agents. The A549 cell line is frequently used in conjunction with other human cancer cell lines, such as the epidermoid carcinoma A431, to determine the spectrum of activity of novel compounds.

In addition to lung cancer, analogues of this compound have been tested against a panel of other human tumor cell lines. For instance, some rhodanine (B49660) analogues bearing a 2-chloroquinoline (B121035) scaffold have shown the ability to inhibit the proliferation of gastric (HGC), breast (MCF-7, MDAMB-231), and prostate (DU-145, PC-3) cancer cell lines at micromolar concentrations. Similarly, certain benzo[h]quinoline (B1196314) derivatives have exhibited potent activity, particularly against melanoma cell lines. The antiproliferative activity of related quinoxaline (B1680401) derivatives has been demonstrated against HCT-116 and MCF-7 cell lines, with some compounds showing IC50 values in the low microgram per milliliter range.

The inhibitory effect on cancer cell growth is a primary indicator of a compound's potential therapeutic value. For analogues of this compound, this has been a central focus of investigation. For example, four distinct benzamide analogues demonstrated the ability to inhibit the growth of A549 tumor cells in a manner that was dependent on both the concentration of the compound and the duration of exposure. This suggests that higher concentrations and longer treatment times lead to greater inhibition of cell proliferation.

The growth inhibitory properties of these compounds are often quantified by determining their IC50 value, which represents the concentration required to inhibit 50% of cell growth. For instance, the IC50 values for iodophenyl-chloroethyl urea (B33335) (ICEU) and cyclohexylphenyl-chloroethyl urea (CCEU) in B16 melanoma cells were determined to be 9.9 ± 2.1 µM and 17.8 ± 2.3 µM, respectively. Another analogue, 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (4-tBCEU), exhibited an IC50 of 11.6 ± 0.7 µM in wild-type Chinese hamster ovary (CHO) cells. These values provide a quantitative measure of the compounds' potency.

To quantify the cytotoxic effects of these compounds, researchers employ various cell viability assays. The MTS assay, a colorimetric method, is commonly used to assess the metabolic activity of cells, which is an indicator of cell viability. While specific MTS assay data for this compound is not detailed in the provided information, the methodology is standard for this class of compounds. The MTT assay, a similar tetrazolium-based assay, has been used to determine the viability of A549 cells when treated with various compounds, with results normalized to an untreated control.

Water-soluble tetrazolium salt (WST) assays are also utilized to determine cell viability. For example, the cytotoxicity of methyl benzoate (B1203000) has been evaluated in HEK293, CACO2, and SH-SY5Y cells using a WST-1 assay, which revealed a significant reduction in cell growth at higher concentrations. These assays are crucial for calculating the half-maximal lethal concentration (LC50), providing a quantitative measure of a compound's toxicity to cancer cells.

In Vitro Studies on Cellular Effects

Beyond simply inhibiting growth, investigations into the cellular effects of this compound analogues have revealed specific mechanisms of action, including the disruption of the cellular skeleton and interference with the cell division cycle.

Immunofluorescence microscopy is a powerful technique used to visualize the internal structures of cells, such as the cytoskeleton. Studies on analogues like 4-tBCEU have shown that these compounds induce a disruption of the microtubule network. Microtubules are a key component of the cytoskeleton, essential for maintaining cell shape, intracellular transport, and cell division. The disruption of these structures by chloroethyl ureas suggests that their cytotoxic effects may be mediated through an antimicrotubule mechanism. This is further supported by the observation that these compounds can alter the synthesis of vimentin (B1176767) and β-tubulin, which are fundamental proteins of the cytoskeleton.

The mechanism of microtubule disruption appears to involve the covalent binding of the chloroethyl urea compounds to β-tubulin. Specifically, research points to the alkylation of the Cys239 residue on β-tubulin. This binding event likely interferes with the assembly of tubulin into functional microtubules, leading to the observed cytoskeletal disassembly.

The disruption of the microtubule network has significant consequences for cell division, often leading to an arrest of the cell cycle. Flow cytometry analysis has been instrumental in elucidating these effects. Treatment of cancer cells with chloroethyl urea analogues has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. The G2 phase is the final stage before cell division (mitosis, or M phase), and a block at this transition point is a common outcome for agents that interfere with microtubule dynamics.

Interestingly, not all analogues induce the same cell cycle arrest pattern. While some, like iodophenyl-chloroethyl urea (ICEU), cause a G2/M block, others, such as cyclohexylphenyl-chloroethyl urea (CCEU), lead to an accumulation of cells in the G1 phase. This suggests that subtle structural differences in the analogues can lead to interactions with different cellular targets, thereby affecting the cell cycle in distinct ways. For CCEU, the G1 arrest is associated with the specific alkylation of a protein called prohibitin.

Assessment of DNA Damage Induction (e.g., γH2AX, DSBs)

The evaluation of DNA damage is a critical step in characterizing the mechanism of action for many antineoplastic agents, particularly those belonging to the class of alkylating agents like chloroethylureas. A key method for this assessment is the γH2AX assay, which detects the phosphorylation of the histone variant H2AX. This phosphorylation event is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.

The γH2AX assay serves as a sensitive biomarker for DNA damage. nih.govnih.gov When genotoxic agents induce DSBs, H2AX is rapidly phosphorylated at serine 139, forming what are known as γH2AX foci at the site of the damage. nih.gov These foci can be visualized and quantified using immunofluorescence microscopy, providing a measure of the extent of DNA damage. nih.gov Studies have shown a strong correlation between the induction of γH2AX and the presence of DSBs, making it a reliable indicator for various genotoxic chemicals. nih.govnih.gov While specific data on this compound is not detailed in the provided results, the γH2AX assay is a standard and highly relevant method for assessing the DNA-damaging potential of this compound and its analogues, given their chemical nature as potential alkylating agents. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models (Focus on Activity, not Safety/Toxicity per se)

The preclinical antineoplastic activity of analogues of this compound has been evaluated in animal models. Specifically, a study investigated the in vivo efficacy of several 1-aryl-3-(2-chloroethyl)urea (CEU) derivatives in BDF1 mice bearing L1210 leukemia tumors. nih.gov The activity of these compounds was compared against established agents like chlorambucil (B1668637) (CBL) and lomustine (B1675051) (CCNU).

The results indicated that intraperitoneal administration of the CEU derivatives significantly enhanced the survival time of the tumor-bearing mice. nih.gov One of the most potent derivatives, 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609), demonstrated superior antineoplastic activity compared to chlorambucil at the same dose level. nih.gov This CEU derivative increased the median survival time by a factor of 1.77 compared to the control group, whereas chlorambucil enhanced survival by a factor of 1.6. nih.gov These findings highlight the promising in vivo antitumor activity of this class of compounds.

Table 1: In Vivo Antineoplastic Activity of 1-Aryl-3-(2-chloroethyl)urea (CEU) Analogues

Compound/Agent Animal Model Tumor Model Key Finding Citation
4-tert-butyl (3-(2-chloroethyl) ureido) benzene BDF1 Mice L1210 Leukemia Median survival time 1.77x that of control. nih.gov
Chlorambucil (CBL) BDF1 Mice L1210 Leukemia Median survival time 1.6x that of control. nih.gov

Broader Spectrum Biological Activities (Preclinical)

While direct studies on the antimicrobial properties of this compound are limited in the provided search results, research on related chemical structures suggests potential activity. Derivatives of benzoic acid and related thioureides have been investigated for their antimicrobial effects.

For instance, studies on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid demonstrated selective and effective antimicrobial properties. mdpi.comresearchgate.net Some of these compounds were highly active against Staphylococcus aureus and showed broad-spectrum activity against various enterobacterial strains and Candida spp. mdpi.comresearchgate.net Similarly, other benzoic acid derivatives have been evaluated for antifungal activity against phytopathogenic fungi, with some compounds showing notable activity, particularly against the Fusarium genus. nih.gov The synthesis of 2-chlorobenzoic acid derivatives has also yielded compounds with greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria. nih.gov Although these findings are for related structures, they suggest that the broader class of substituted benzoic acid derivatives is a promising area for the discovery of new antimicrobial agents.

Beyond direct cytotoxicity, other pharmacological activities of [(2-chloroethyl)ureido] benzoic acid derivatives have been explored. A study focused on synthesizing and evaluating a series of nitric oxide (NO) releasing derivatives of [(2-chloroethyl)ureido] benzoic acid esters as potential anticancer agents. tubitak.gov.trresearchgate.net These compounds were screened for their anti-proliferative effects on A549 human lung carcinoma cells.

The parent [(2-chloroethyl)ureido] benzoic acid compounds showed very little anti-proliferative activity. tubitak.gov.trresearchgate.net However, some of the NO-releasing ester derivatives displayed growth inhibition activity. tubitak.gov.trresearchgate.net Notably, compound 10 (1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate) was identified as a promising candidate. tubitak.gov.trresearchgate.net While its anti-neoplastic activity against A549 cells was considered weak, it exhibited very little cytotoxicity towards normal fibroblast cells at the same concentrations, suggesting a potentially favorable therapeutic window. tubitak.gov.trresearchgate.net Other analogues, such as compounds 11 and 13 , showed better anti-proliferative effects but were also more cytotoxic to normal cells. tubitak.gov.trresearchgate.net

Table 2: Preclinical Anti-proliferative Activity of [(2-chloroethyl)ureido] Benzoic Acid Ester Derivatives

Structure Activity Relationships Sar of Methyl 2 3 2 Chloroethyl Ureido Benzoate and Derivatives

Impact of Substitution Patterns on the Benzoate (B1203000) Ring

The benzoate ring is a key structural component that can be modified to influence the biological activity of the parent compound. While specific studies on Methyl 2-[3-(2-chloroethyl)ureido]benzoate are limited, research on analogous N-phenyl ureidobenzenesulfonates (PUB-SOs) provides valuable insights into how substitutions on the aromatic ring can modulate anticancer activity.

In a study on PUB-SO derivatives, various alkyl, alkoxy, halogen, and nitro groups were introduced at different positions on the phenyl ring (Ring B, analogous to the benzoate ring). The findings revealed that all tested derivatives were active in the submicromolar to low micromolar range (0.24–20 μM). nih.gov Notably, the position and nature of the substituent had a profound effect on the mechanism of action. nih.gov For instance, PUB-SOs with an alkyl, halogen, or nitro group at the ortho (position 2) of the phenyl ring, or a hydroxyl group at the para (position 4) position, were found to arrest the cell cycle in the S-phase and induce DNA double-strand breaks. nih.gov In contrast, substitutions at the meta (position 3) and para (position 4) positions generally led to a G2/M-phase arrest. nih.gov

These findings suggest that modifications to the benzoate ring of this compound could similarly alter its cytotoxic profile and mechanism of action. The electronic and steric properties of the substituents, as well as their position on the ring, are likely to be key determinants of activity.

Substituent GroupPosition on Phenyl RingObserved Effect on Cell Cycle (in PUB-SO analogs)
Alkyl2S-phase arrest, DNA double-strand breaks
Halogen2S-phase arrest, DNA double-strand breaks
Nitro2S-phase arrest, DNA double-strand breaks
Various3G2/M-phase arrest
Hydroxyl4S-phase arrest, DNA double-strand breaks
Various4G2/M-phase arrest

Role of the Chloroethyl Moiety in Biological Activity

The 2-chloroethyl group is a well-known pharmacophore in medicinal chemistry, particularly in the design of alkylating anticancer agents. Its presence in this compound suggests a potential mechanism of action involving covalent interaction with biological macromolecules.

The 2-chloroethylamino group is a critical component for the cytotoxic activity of many compounds. In a series of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), the chloroethylurea moiety was identified as being responsible for the monoalkylation of proteins, specifically targeting β-tubulin. ulaval.ca This alkylation disrupts microtubule function, leading to cell cycle arrest and apoptosis. For instance, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) has been shown to cause microtubule depolymerization by alkylating a glutamic acid residue on β-tubulin. nih.gov This leads to an accumulation of cells in the G2 and sub-G1 phases of the cell cycle, indicative of apoptosis. nih.gov

Research on aromatic 2-chloroethyl urea (B33335) derivatives has further demonstrated that increasing the electrophilic character of these molecules can enhance their antiproliferative activity. nih.gov This suggests that the reactivity of the chloroethyl group is a key factor in their cytotoxicity.

Influence of the Urea Functionality on Activity

The urea linkage plays a central role in the structure and function of this compound. It acts as a scaffold connecting the benzoate ring to the reactive chloroethyl moiety. The urea group's ability to form multiple stable hydrogen bonds with protein targets is a key feature in drug design. nih.gov

In the context of anticancer agents, the urea functionality is a core moiety in many drug candidates. researchgate.net For N-phenyl-N'-(2-chloroethyl)ureas, the carbonyl group within the urea linkage has been shown to be important for their covalent binding to the colchicine-binding site on tubulin. nih.gov The planarity of the urea derivative can also be a factor, with substitutions at the ortho position of the N-aryl group potentially disrupting this planarity and influencing intermolecular hydrogen bonding. nih.gov

Effects of Alkyl Chain Lengths and Functional Groups (e.g., Hydroxyl) on Potency

The length of alkyl chains and the presence of other functional groups, such as hydroxyl groups, on the aromatic ring can significantly influence the potency of chloroethylurea derivatives. In a study of N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas, the length of the alkyl chain was found to be an important variable for growth inhibitory (GI50) activity. ulaval.ca The optimal activity was observed with a pentyl chain substituent. ulaval.ca

Furthermore, the presence of a hydroxyl group at the end of the alkyl chain was shown to be a key contributor to the high potency of some derivatives. ulaval.ca Replacing the hydroxyl group with a methoxy (B1213986) or an alkyl group confirmed the importance of both the chain length and the terminal functional group in determining the cytotoxic efficacy of these compounds. ulaval.ca

Substituent on Phenyl RingChain LengthObserved Potency (in N-phenyl-N'-(2-chloroethyl)urea analogs)
ω-hydroxypentyl5High
ω-methoxypentyl5Moderate
pentyl5Moderate
ω-hydroxypropyl3Lower than pentyl derivatives

Rationalizing the "Magic Methyl Effect" in Related Structures

The "magic methyl effect" is a phenomenon in medicinal chemistry where the addition of a single methyl group to a molecule leads to a surprisingly large and often unexpected increase in potency. juniperpublishers.comjuniperpublishers.com This effect can be attributed to several factors, including improved metabolic stability, enhanced binding affinity through favorable hydrophobic interactions, and conformational changes that lock the molecule into a more bioactive shape. rsc.orgnih.gov

While the "magic methyl effect" has not been specifically documented for this compound, the principle is highly relevant to its potential optimization. For example, in some biaryl compounds, the introduction of a methyl group at the ortho position can induce a torsional twist, forcing the molecule into a conformation that more closely resembles the bound state in a protein's active site, leading to a significant increase in binding affinity. rsc.org The introduction of a methyl group can also reduce the energy required for desolvation when a ligand moves from an aqueous environment to a lipophilic binding pocket, thereby increasing potency. juniperpublishers.comjuniperpublishers.com

The strategic placement of a methyl group on the benzoate ring or other parts of the this compound scaffold could therefore be a powerful strategy to enhance its biological activity.

SAR Principles Guiding the Development of New Analogues

While specific SAR studies extensively detailing the systematic modification of this compound are not abundantly available in the public domain, the broader class of N-aryl-N'-(2-chloroethyl)ureas has been the subject of research, allowing for the extrapolation of key SAR principles. These principles are crucial for guiding the synthesis of new analogues with potentially enhanced or modulated biological activity.

The core structure of these compounds consists of three key components: the aryl ring (in this case, the methyl benzoate group), the urea bridge, and the 2-chloroethyl moiety. Modifications to each of these parts can significantly impact the compound's efficacy.

The Indispensable 2-Chloroethyl Group:

A consistent finding across numerous studies of CEUs is the critical role of the N'-(2-chloroethyl) moiety for their cytotoxic activity. nih.gov This group is a masked alkylating agent. In the cellular environment, it is believed to undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic species can then covalently bind to nucleophilic residues on biological macromolecules, such as proteins and DNA.

Research has demonstrated that many aromatic urea derivatives, including CEUs, function as tubulin ligands, inhibiting its polymerization. nih.gov The alkylating nature of the 2-chloroethyl group is thought to be responsible for the covalent modification of tubulin, leading to disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.

Influence of the Aromatic Ring and Substituents:

For instance, in the broader class of benzoylureas, another category of urea-containing compounds, the type and position of substituents on the phenyl ring have been shown to be critical for their anticancer activity. nih.gov While direct evidence for this compound is limited, it can be inferred that modifications to the methyl benzoate ring would similarly impact its activity. Key considerations for designing new analogues would include:

Position of the Urea Linkage: The ortho position of the ureido group relative to the methyl ester in the parent compound is a defining feature. Altering this to a meta or para position would likely change the molecule's conformation and its interaction with biological targets.

Nature of the Ester Group: Replacing the methyl ester with other alkyl esters (e.g., ethyl, propyl) or with a carboxylic acid could alter the compound's solubility, metabolic stability, and target-binding affinity.

Additional Ring Substituents: Introducing other functional groups (e.g., halogens, nitro groups, alkyl groups) onto the benzene (B151609) ring could modulate the electronic properties and lipophilicity of the entire molecule. The position of these new substituents would also be a critical factor.

The Urea Bridge:

The urea moiety itself is a crucial structural element, primarily due to its ability to form hydrogen bonds. nih.gov These interactions are vital for the binding of the molecule to its biological target. The planarity and hydrogen-bonding capacity of the urea group can be influenced by substitutions on its nitrogen atoms.

Based on the available information for related compounds, the following table summarizes the general SAR principles that would guide the development of new analogues of this compound.

Structural Moiety Modification Inferred Effect on Activity
2-Chloroethyl Group Replacement with other alkyl or functional groupsLikely to decrease or abolish cytotoxic activity, as this group is the primary pharmacophore for alkylation.
Aromatic Ring (Benzoate) Variation of the ester group (e.g., to ethyl, propyl, or carboxylic acid)May alter solubility, metabolic stability, and target binding. The effect on activity would need to be empirically determined.
Introduction of electron-withdrawing or electron-donating groupsCan modify the electronic properties of the ring and the reactivity of the urea moiety, potentially influencing activity.
Altering the position of the ureido group (ortho, meta, para)Would significantly change the molecular geometry and likely impact target interaction and activity.
Urea Bridge N-alkylation or N-arylationCould disrupt the planarity and hydrogen bonding capabilities, potentially leading to a decrease in activity.

It is important to note that these are general principles derived from related classes of compounds. The precise impact of any structural modification on the biological activity of this compound would need to be confirmed through the synthesis and biological evaluation of the specific analogues. Future research focused on the systematic modification of this compound would be invaluable for establishing a detailed and specific SAR profile.

Computational Chemistry and Rational Drug Design Approaches

Molecular Modeling of Methyl 2-[3-(2-chloroethyl)ureido]benzoate and its Targets

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. For this compound, modeling begins with generating its three-dimensional (3D) structure. This can be achieved using software that converts its 2D chemical structure (SMILES or IUPAC name) into a 3D conformation. Energy minimization is then performed using force fields like MMFF94 or AMBER to obtain a stable, low-energy structure.

The primary target, β-tubulin, is modeled using structural data from the Protein Data Bank (PDB). nih.gov For instance, the tubulin-stathmin complex (PDB ID: 1SA1) is a common starting point for such studies. nih.gov If an experimental structure is unavailable for a specific tubulin isoform or organism, homology modeling can be employed to build a 3D model based on the amino acid sequence and a related known structure (a template). researchgate.net These models are crucial for understanding the structural features of the binding site and for subsequent docking studies. nih.gov

Molecular Docking Studies with Biological Macromolecules (e.g., Beta-Tubulin)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., β-tubulin) to form a stable complex. semanticscholar.orgnih.gov This technique is instrumental in elucidating the binding mode of CEUs. Studies on related compounds have shown that they bind near the colchicine-binding site on β-tubulin. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor, defining a "binding box" around the active site (in this case, the colchicine (B1669291) site on β-tubulin), and using a scoring function to evaluate the binding affinity of various ligand poses. nih.govresearchgate.net Research on CEUs indicates a covalent interaction, where the chloroethyl group alkylates specific cysteine or glutamate (B1630785) residues within the binding pocket. nih.govnih.gov Specifically, Cys239 has been identified as a key residue alkylated by these agents. nih.gov Competition assays have shown that colchicine, but not vinblastine, can prevent this binding, confirming the location near the colchicine site. nih.gov

The table below illustrates typical results obtained from a molecular docking study, showing the binding energies and key interacting residues for hypothetical poses of this compound with β-tubulin.

Docking PoseBinding Energy (kcal/mol)Key Interacting Residues (Non-covalent)Potential Covalent Target
1-8.2Val238, Asn258, Leu248, Thr353Cys239
2-7.9Asn349, Lys352, Ala316, Val318Cys239 / Glu198
3-7.5Cys239, Ala250, Leu255, Asn249Cys354

This table is illustrative, based on findings for structurally related compounds.

In Silico Screening and Virtual Library Design for Related Compounds

In silico screening, or virtual screening, uses computational methods to search large libraries of small molecules to identify those most likely to bind to a drug target. researchgate.net This approach is highly valuable for discovering new analogs of this compound with potentially improved activity. A virtual library can be designed by systematically modifying the core structure—for example, by changing the substituents on the aromatic ring or altering the linker between the urea (B33335) and benzoate (B1203000) moieties.

The screening process typically involves high-throughput docking of the entire virtual library against the target protein structure (e.g., β-tubulin). researchgate.net Compounds are ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. This method allows for the rapid and cost-effective evaluation of thousands or even millions of compounds, prioritizing those with the highest potential for synthesis and biological testing. nih.gov

Structure-Based Drug Design Strategies for Optimizing Aromatic Urea Derivatives

Structure-based drug design (SBDD) relies on the 3D structural information of the biological target to guide drug discovery. nih.gov Once the binding mode of a lead compound like this compound is understood through docking or crystallography, SBDD strategies can be employed to optimize its properties.

For aromatic urea derivatives targeting tubulin, SBDD can inform several key optimizations:

Enhancing Affinity: By analyzing the binding pocket, modifications can be designed to create additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues, thereby increasing binding affinity. researchgate.net

Improving Selectivity: If the target protein is part of a larger family, differences in the binding sites between family members can be exploited to design compounds that selectively bind to the desired target, reducing off-target effects.

Overcoming Resistance: In cancer therapy, resistance can emerge from mutations in the target protein. SBDD can help design new derivatives that are effective against mutated forms of β-tubulin by avoiding interactions with the mutated residues. researchgate.net

Ligand-Based Drug Design Methodologies

In the absence of a high-resolution 3D structure of the target, ligand-based drug design (LBDD) methods can be used. nih.govresearchgate.net These approaches rely on the knowledge of a set of molecules known to be active against the target. Key LBDD methodologies include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.govresearchgate.net

QSAR: This method develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could correlate properties like hydrophobicity, electronic effects, and steric parameters of different substituents with their measured cytotoxicity or tubulin polymerization inhibition.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By aligning several active urea derivatives, a common pharmacophore model can be generated. This model can then be used as a 3D query to search for new, structurally diverse compounds that fit the required features. nih.gov

Prediction of Molecular Interactions and Binding Affinities

Advanced computational methods can provide more accurate predictions of molecular interactions and binding affinities than standard docking. Molecular dynamics (MD) simulations, for instance, simulate the movements of the protein and ligand over time, providing insights into the stability of the complex and the nature of their dynamic interactions. semanticscholar.org

For the this compound-tubulin complex, an MD simulation can:

Confirm the stability of the binding pose predicted by docking. semanticscholar.org

Reveal the role of water molecules in mediating interactions.

Provide a more detailed understanding of conformational changes in the protein upon ligand binding.

Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can then be applied to the MD simulation trajectory to estimate the binding affinity with greater accuracy. These calculations consider enthalpic and entropic contributions to binding, offering a more comprehensive prediction of the ligand's potency. researchgate.net

Computational MethodInformation ProvidedApplication to this compound
Molecular Docking Binding pose, key interactions, binding scorePredicts how the compound binds to the colchicine site of β-tubulin.
Molecular Dynamics (MD) Complex stability, conformational changesAssesses the stability of the predicted pose over time.
MM/PBSA Binding free energyProvides a more accurate estimation of binding affinity to β-tubulin.
QSAR Structure-activity relationshipCorrelates chemical features of derivatives with anti-tubulin activity.
Pharmacophore Modeling Essential 3D chemical features for activityDefines the ideal arrangement of functional groups for tubulin inhibition.

Analytical Characterization Methodologies for Methyl 2 3 2 Chloroethyl Ureido Benzoate and Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of Methyl 2-[3-(2-chloroethyl)ureido]benzoate, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the ureido N-H protons, the protons of the chloroethyl group, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), while the methyl ester protons will be found in the more shielded, upfield region (around δ 3.9 ppm). rsc.org The protons of the chloroethyl group (-CH₂-CH₂-Cl) would likely appear as two triplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info Each carbon, from the methyl ester, the aromatic ring, the ureido group, and the chloroethyl chain, will have a characteristic chemical shift. The carbonyl carbons of the ester and urea (B33335) groups are particularly noteworthy, appearing significantly downfield (typically δ 150-170 ppm) due to the strong deshielding effect of the attached oxygen and nitrogen atoms. docbrown.info Analysis of related structures like methyl benzoate (B1203000) and methyl 2-hydroxybenzoate shows predictable shifts for the aromatic and ester carbons that aid in assignment. docbrown.infohmdb.cachemicalbook.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the assignment of signals and providing definitive structural proof.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups

Functional Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H 7.0 - 8.5 115 - 140
Ureido N-H Variable, broad -
Ester -OCH₃ ~3.9 ~52
Ureido C=O - ~155
Ester C=O - ~167
-NH-CH₂- ~3.6 ~40

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. solubilityofthings.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The ureido group (-NH-CO-NH-) will exhibit N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. solubilityofthings.com

C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹. libretexts.orgpressbooks.pub

C=O Stretching: Two distinct carbonyl (C=O) stretching bands are anticipated. The ureido carbonyl typically absorbs around 1640-1660 cm⁻¹, while the ester carbonyl appears at a higher frequency, around 1720-1740 cm⁻¹. This difference helps to distinguish between the two carbonyl environments.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Ureido N-H Stretch 3300 - 3500
Aromatic/Aliphatic C-H Stretch 2850 - 3100
Ester C=O Stretch ~1720 - 1740
Ureido C=O Stretch ~1640 - 1660
Aromatic C=C Stretch 1450 - 1600

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. wikipedia.org For this compound (Molecular Formula: C₁₁H₁₃ClN₂O₃), the molecular weight is approximately 272.69 g/mol . nih.gov

In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a second peak (M+2) that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways can be predicted based on the structure. libretexts.orglibretexts.org Cleavage (alpha-cleavage) adjacent to the carbonyl groups or the nitrogen atoms is common. wikipedia.org Potential fragmentation could involve:

Loss of the chloroethyl group.

Cleavage of the ureido bond.

Loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the aromatic ring.

Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence and arrangement of the substituent groups. researchgate.netnih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org

For this compound, a single-crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles within the molecule.

Information about the conformation of the molecule in the solid state, such as the planarity of the ureido group and its orientation relative to the benzene (B151609) ring.

Details of the crystal packing, including intermolecular interactions like hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and van der Waals forces. nih.govnih.gov

Studies on similar molecules, such as methyl 4-hydroxybenzoate (B8730719) and other substituted phenylureas, demonstrate how X-ray diffraction reveals extensive hydrogen bonding networks that define the crystal lattice. nih.govnih.gov

Elemental Analysis

Elemental analysis provides the percentage composition (by mass) of each element in a pure sample. man.ac.uk This is a fundamental technique used to confirm the molecular formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen are compared to the theoretical values calculated from the molecular formula, C₁₁H₁₃ClN₂O₃. chemaxon.comresearchgate.net For a pure sample, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated values.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₃ClN₂O₃)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 11 132.121 48.45%
Hydrogen (H) 1.008 13 13.104 4.81%
Chlorine (Cl) 35.453 1 35.453 13.00%
Nitrogen (N) 14.007 2 28.014 10.28%
Oxygen (O) 15.999 3 47.997 17.60%

| Total | | | 272.689 | 100.00% |

Chromatographic Methods for Purity and Isolation (e.g., TLC, Flash Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of the target compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification. researchgate.net A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated components are visualized, often under UV light.

Flash Chromatography: This technique is used for the preparative purification of the compound from unreacted starting materials or by-products. It is essentially a pressurized version of column chromatography that allows for faster and more efficient separation on a larger scale, using a solvent system optimized by TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound with great accuracy. nih.govsemanticscholar.org The compound is passed through a column (e.g., a C18 column) under high pressure. researchgate.netmtc-usa.com A detector (commonly UV) measures the elution of the compound, producing a chromatogram. The purity is assessed by the area of the peak corresponding to the product relative to the total area of all peaks. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Methyl benzoate
Methyl 4-hydroxybenzoate
Methyl 2-hydroxybenzoate
Acetone
2-Hexanone
Phenylacetaldehyde
Phenylacetylene

Computational Chemistry in Support of Structural Analysis (e.g., DFT Calculations)

DFT calculations allow for the prediction of the most stable three-dimensional conformation of a molecule by optimizing its geometry to a minimum energy state. This process provides valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed molecular picture that complements experimental techniques like X-ray crystallography. For instance, in studies of similar benzoic acid derivatives, DFT has been used to determine the planarity of the benzene ring and the orientation of the carboxylic group. researchgate.net

Furthermore, DFT calculations can elucidate the electronic properties of a molecule. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MESP) maps, which identify electrophilic and nucleophilic sites, crucial for understanding the molecule's reactivity. researchgate.net Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity.

Illustrative Data from DFT Calculations on Related Compounds

To illustrate the type of data obtained from DFT calculations, the following tables present findings for representative phenyl-urea and benzoic acid derivatives. It must be emphasized that this data is not for "this compound" but for structurally related compounds, and serves to demonstrate the nature of the results from such computational studies.

Table 1: Selected Calculated Bond Lengths and Bond Angles for a Benzoic Acid Derivative

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))
Bond Lengths (Å) C=O1.241
C-O1.466
O-H1.646
Bond Angles (°) O-C-O120.5
C-C-C (ring)119.8 - 120.2

Data is illustrative and based on calculations for a related benzoic acid derivative. researchgate.net

Table 2: Quantum Chemical Descriptors for Phenyl-Urea Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Phenyl-Urea Derivative 1-6.23-1.125.113.45
Phenyl-Urea Derivative 2-5.98-1.454.534.12

Data is illustrative and based on calculations for related phenyl-urea derivatives. kenkyugroup.org

Future Directions and Emerging Research Avenues

Exploration of Novel Analogues with Enhanced Target Selectivity

The core structure of Methyl 2-[3-(2-chloroethyl)ureido]benzoate offers a versatile scaffold for the synthesis of novel analogues with potentially improved therapeutic profiles. The exploration of such analogues is a critical step in optimizing anticancer agents for better efficacy and reduced side effects.

Future research could focus on modifying the aromatic ring, the ureido linkage, and the chloroethyl group to enhance target selectivity. For instance, the substitution pattern on the benzoate (B1203000) ring could be altered to influence interactions with specific biological targets. Aromatic urea (B33335) derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have been shown to act as tubulin ligands, inhibiting its polymerization. researchgate.net By analogy, modifications to the phenyl ring of this compound could modulate its affinity and selectivity for different tubulin isotypes, potentially leading to more potent and tumor-specific agents.

Furthermore, the synthesis of radioiodinated versions of related chloroethylurea compounds has demonstrated the potential for tissue-specific accumulation, for example in the colon. mdpi.com This suggests that introducing specific functional groups could direct the compound to particular tumor types, thereby enhancing its therapeutic index. The development of derivatives with modifications aimed at improving pharmacokinetic properties, such as solubility and metabolic stability, will also be crucial.

Investigating Synergy with Other Biologically Active Agents

The combination of different therapeutic agents is a cornerstone of modern cancer treatment, often leading to enhanced efficacy and overcoming drug resistance. nih.gov Investigating the synergistic potential of this compound with other biologically active agents is a promising research direction.

Studies on other ureido-containing compounds have demonstrated synergistic effects when combined with established chemotherapeutic drugs. For example, a novel leucine (B10760876) ureido derivative showed synergistic anti-proliferative effects against tumor cells when used in combination with 5-Fluorouracil (5-FU). researchgate.net This suggests that this compound could potentially enhance the efficacy of standard-of-care chemotherapies.

Future preclinical studies should explore combinations with a range of anticancer agents, including those that target different cellular pathways. For instance, combining a compound that induces DNA damage, a likely mechanism for a chloroethyl-containing agent, with inhibitors of DNA repair pathways could be a powerful strategy. Additionally, investigating synergy with targeted therapies, such as kinase inhibitors or anti-angiogenic agents, could open up new treatment paradigms. embopress.org A patent has described the synergistic effects of a dual inhibitor of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2) with platinum-based chemotherapy, highlighting the potential for ureido-containing compounds to potentiate the effects of other agents. google.com

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of the molecular mechanism of action is fundamental for the rational development of any therapeutic agent. For this compound, advanced mechanistic studies are needed to elucidate its precise biological targets and downstream signaling pathways.

The chloroethyl group suggests that the compound may act as an alkylating agent, forming covalent adducts with nucleophilic biomolecules such as DNA and proteins. Aryl chloroethyl ureas (CEUs) have been shown to interact with the protein thioredoxin-1, affecting its cellular localization and activity. This interaction could disrupt cellular redox balance and impact various signaling pathways.

Future research should employ a range of molecular and cellular biology techniques to identify the specific binding partners of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) could be utilized to pull down and identify target proteins. Furthermore, detailed studies on its effects on the cell cycle, apoptosis, and DNA damage response pathways will be crucial to fully characterize its mechanism of action.

Development of Advanced Delivery Systems for Preclinical Applications

The development of advanced drug delivery systems can significantly improve the therapeutic efficacy and reduce the toxicity of anticancer agents by enabling targeted delivery to tumor tissues. For a compound like this compound, which is likely to have off-target effects due to its reactive chloroethyl group, targeted delivery is particularly important.

Urea-based compounds have been successfully incorporated into various drug delivery systems. For example, polymeric micelles stabilized by hydrogen-bonding urea groups have been explored for the delivery of anticancer drugs. These systems can enhance drug loading capacity and stability.

Future research in this area could focus on encapsulating this compound into nanoparticles, liposomes, or other nanocarriers. These delivery systems could be further functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to cancer cells overexpressing specific receptors. The use of stimuli-responsive systems, which release the drug in response to the tumor microenvironment (e.g., low pH or specific enzymes), could also be a promising strategy to enhance tumor-specific drug delivery.

Integration of Omics Technologies in Preclinical Studies

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools to gain a comprehensive understanding of the biological effects of a drug candidate. Integrating these technologies into the preclinical evaluation of this compound and its analogues can provide invaluable insights.

Transcriptomic analysis (e.g., RNA-seq) of cancer cells treated with the compound can reveal changes in gene expression profiles, helping to identify affected cellular pathways and potential biomarkers of response or resistance. Proteomic studies can identify changes in protein expression and post-translational modifications, providing further details on the mechanism of action. Metabolomic profiling can shed light on how the compound affects cancer cell metabolism.

The use of N-nitroso-tris-chloroethylurea (NTCU) to induce lung squamous cell carcinoma in mouse models provides a relevant preclinical platform where omics technologies could be applied. aacrjournals.org Analyzing the molecular profiles of tumors from these models could help to identify predictive biomarkers for the efficacy of chloroethylurea-based compounds. nih.gov

Addressing Gaps in Preclinical Understanding for Potential Translational Research

Bridging the gap between preclinical findings and clinical applications is a major challenge in drug development. For this compound, a clear roadmap for addressing key preclinical questions is essential for its potential translation into the clinic.

A significant gap in the current understanding is the lack of robust in vivo efficacy and toxicity data for this specific compound. Comprehensive preclinical studies using relevant animal models, such as patient-derived xenografts (PDXs), are necessary to evaluate its therapeutic potential and safety profile. The use of NTCU-induced tumor models could be particularly relevant for studying compounds with a chloroethylurea scaffold. embopress.orgaacrjournals.org

Furthermore, the identification of predictive biomarkers is crucial for patient stratification in future clinical trials. Integrating the findings from omics studies with preclinical efficacy data can help in identifying such biomarkers. A thorough investigation of the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties is also a prerequisite for designing appropriate clinical trial protocols. Addressing these preclinical gaps will be critical to de-risk the compound and build a strong case for its potential translational development.

Q & A

Q. What are the standard synthetic routes for Methyl 2-[3-(2-chloroethyl)ureido]benzoate, and what reagents are critical for optimizing yield?

The synthesis typically involves a multi-step process starting with the preparation of a benzoate ester intermediate. A common method includes reacting 2-aminobenzoic acid derivatives with 2-chloroethyl isocyanate under basic conditions (e.g., triethylamine) to form the ureido linkage. Chlorinating agents (e.g., thionyl chloride) may be used to activate carboxyl groups. Yield optimization requires strict temperature control (0–5°C during coupling) and stoichiometric precision, as excess reagents can lead to side products like hydrolyzed chloroethyl groups .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ureido linkage (δ ~6.5–7.5 ppm for NH protons) and ester group (δ ~3.8–4.0 ppm for methoxy protons).
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (C₁₁H₁₃ClN₂O₃ = 280.7 g/mol).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients to resolve unreacted intermediates .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis due to potential release of volatile chlorinated byproducts.
  • First Aid: For skin contact, wash immediately with soap/water; if inhaled, move to fresh air and administer oxygen if needed. Store at 2–8°C in airtight containers away from moisture .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic studies improve the synthesis of this compound?

Time-resolved FTIR or in-situ NMR can monitor the formation of the ureido bond, identifying rate-limiting steps (e.g., nucleophilic attack of the amine on isocyanate). Kinetic studies may reveal that polar aprotic solvents (e.g., DMF) accelerate the reaction compared to THF. Computational modeling (DFT) can predict transition states and guide catalyst selection (e.g., DMAP for acyl transfer) .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in cytotoxicity assays)?

  • Assay Standardization: Use consistent cell lines (e.g., HepG2 for liver toxicity) and normalize results to positive controls (e.g., cisplatin).
  • Solvent Effects: DMSO concentrations >0.1% may artifactually suppress activity; use lower concentrations or alternative solvents (e.g., PEG-400).
  • Metabolic Stability: Test compounds in serum-containing media to account for protein binding, which can reduce apparent potency .

Q. How does the chloroethyl group influence the compound’s stability under varying pH conditions?

Hydrolysis studies in buffered solutions (pH 1–10) show that the chloroethyl group undergoes rapid degradation at pH >8 via nucleophilic substitution, forming ethylene glycol derivatives. At pH <2, the ureido bond may cleave, releasing 2-chloroethylamine. Stabilize the compound by formulating in lyophilized form or using citrate buffers (pH 4–6) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Intermediates: Use enantiomerically pure 2-aminobenzoate esters (e.g., (S)-methyl esters) to avoid racemization during ureido bond formation.
  • Chromatography Alternatives: Replace preparative HPLC with crystallization (e.g., using ethyl acetate/hexane) for large-scale purification. Monitor optical rotation ([α]ᴅ²⁵) to confirm purity .

Methodological Considerations

Designing a study to evaluate the compound’s potential as a kinase inhibitor:

  • Target Selection: Prioritize kinases with accessible ATP-binding pockets (e.g., EGFR, VEGFR2) using homology modeling.
  • Assay Design: Use fluorescence polarization (FP) assays with labeled ATP-competitive probes. Validate hits with Western blotting for phosphorylation inhibition .

Interpreting conflicting solubility data in different solvent systems:

  • LogP Analysis: Experimental LogP (calculated ~2.1) suggests moderate hydrophobicity. Discrepancies arise in polar solvents (e.g., DMSO vs. water) due to self-aggregation. Use dynamic light scattering (DLS) to detect micelle formation at concentrations >10 µM .

Optimizing storage conditions to prevent degradation during long-term studies:

  • Lyophilization: Freeze-dry the compound with trehalose as a cryoprotectant.
  • Inert Atmosphere: Store under argon to prevent oxidation of the chloroethyl group. Periodically test stability via HPLC every 6 months .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[3-(2-chloroethyl)ureido]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[3-(2-chloroethyl)ureido]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.